2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride
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Overview
Description
2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H8N2O4·HCl It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride typically involves the reaction of imidazole derivatives with appropriate carboxylating agents. One common method includes the esterification of imidazole with methoxycarbonyl chloride, followed by the introduction of an acetic acid moiety. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent acidification processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazole-4-acetic acid: Another imidazole derivative with similar structural features but different functional groups.
4-(methoxycarbonyl)imidazole: Lacks the acetic acid moiety but shares the methoxycarbonyl group.
Imidazole-1-acetic acid: Similar structure but with the acetic acid group attached to a different nitrogen atom.
Uniqueness
2-[4-(methoxycarbonyl)-1H-imidazol-1-yl]acetic acid hydrochloride is unique due to the presence of both methoxycarbonyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
2408963-30-2 |
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Molecular Formula |
C7H9ClN2O4 |
Molecular Weight |
220.61 g/mol |
IUPAC Name |
2-(4-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-9(4-8-5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H |
InChI Key |
MCYKDOICNZJYJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)CC(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
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